

An In-depth Technical Guide to the Acute and Chronic Toxicity of Dimethylvinphos

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Compound of Interest		
Compound Name:	Dimethylvinphos	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of **Dimethylvinphos**, an organophosphate insecticide. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the toxicological profile of this compound. This document summarizes key toxicity data, details experimental methodologies for toxicological evaluation, and illustrates relevant biological pathways and workflows.

Executive Summary

Dimethylvinphos, a potent acetylcholinesterase (AChE) inhibitor, demonstrates significant acute toxicity through oral, dermal, and inhalation routes of exposure.[1][2] Its primary mechanism of action involves the irreversible phosphorylation of the serine hydroxyl group in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis.[3][4][5][6] While comprehensive data on the chronic toxicity of **Dimethylvinphos** is not extensively available in the public domain, studies on structurally related organophosphates suggest potential for neurotoxicity, and further investigation into its carcinogenicity, reproductive, and developmental effects is warranted. This guide presents the available quantitative data, outlines standard protocols for toxicity assessment, and provides visual representations of key pathways and experimental designs.

Acute Toxicity



The acute toxicity of **Dimethylvinphos** has been evaluated in several animal models, demonstrating its high toxicity. The primary route of acute toxicity is through the inhibition of acetylcholinesterase.[7]

Quantitative Acute Toxicity Data

A summary of the available acute toxicity data for **Dimethylvinphos** is presented in Table 1.

Test	Species	Route	Value	Reference
LD50	Rat	Oral	155 mg/kg	[1]
LD50	Rabbit	Dermal	>2,000 mg/kg	[8]
LC50	Rat	Inhalation	>4.9 mg/L (4 hours)	[1]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%

Experimental Protocols for Acute Toxicity Testing

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for acute toxicity studies.

- Test Species: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.
- Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.[9]
- Dose Administration: The test substance is administered as a single oral dose via gavage.
 The volume administered should generally not exceed 1 mL/100g of body weight.[8][9]
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days post-dosing.[9]



 Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Chronic Toxicity

Detailed public data on the chronic toxicity of **Dimethylvinphos**, including No-Observed-Adverse-Effect Levels (NOAELs) from long-term studies, is limited. The information presented here is based on general principles of organophosphate toxicity and guidelines for chronic toxicity testing. Chronic exposure to organophosphates can lead to long-term neurological effects.[5]

Experimental Protocols for Chronic Toxicity Testing

Chronic toxicity studies are typically conducted according to OECD Guideline 452.

- Test Species: Rodents, typically rats, are used for 12-month studies.[10][11]
- Group Size: At least 20 animals of each sex per dose group are recommended for rodent studies.[7]
- Dose Levels: A minimum of three dose levels plus a concurrent control group should be used. Dose selection is based on data from shorter-term repeated dose studies.[7]
- Administration: The test substance is administered daily, typically in the diet or by gavage, for the duration of the study.[11]
- Observations: Daily clinical observations, regular body weight and food consumption measurements, and periodic hematology, clinical biochemistry, and urinalysis are conducted.
 [10]
- Pathology: A full gross necropsy and histopathological examination of organs and tissues are performed at the end of the study.[10]

Specific Toxicities Carcinogenicity



There is no definitive public data on the carcinogenicity of **Dimethylvinphos**. However, the structurally similar organophosphate, tetrachlorvinphos, has been associated with proliferative lesions in rats and hepatocellular carcinoma in male mice in a bioassay.[12] Carcinogenicity studies are typically conducted over two years in rodents, following protocols similar to OECD Guideline 451.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of **Dimethylvinphos** are not readily available. Standard assessments follow guidelines such as ICH S5(R3), which involve studies on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.[13] A study on a hypothetical impurity of the related organophosphate trichlorfon showed weak embryotoxic effects in mice.[14]

Genotoxicity

The genotoxic potential of **Dimethylvinphos** has not been extensively reported. Genotoxicity is typically assessed through a battery of in vitro and in vivo tests, such as the Ames test for bacterial reverse mutation, chromosome aberration tests in mammalian cells, and in vivo micronucleus tests in rodents.[15] A study on the related compound chloracetophone showed it was negative in several genotoxicity assays but did induce base-pair substitutions in Salmonella and a significant increase in micronuclei in hamster bone marrow cells.[15]

Mechanism of Action and Toxicokinetics Acetylcholinesterase Inhibition

The primary mechanism of **Dimethylvinphos** toxicity is the inhibition of acetylcholinesterase (AChE).[7] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors, leading to the clinical signs of organophosphate poisoning.[5][6]

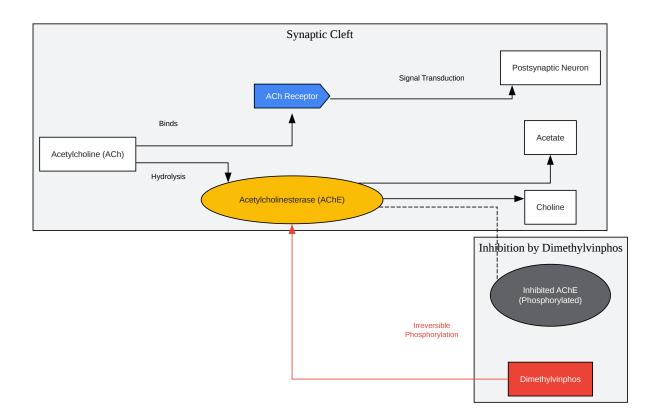
Metabolism and Toxicokinetics

Dimethylvinphos is rapidly metabolized and eliminated in rats and dogs.[16] The primary metabolic pathway involves demethylation, followed by hydrolysis to 2,4-dichlorophenacyl chloride, which is further metabolized to several compounds including 2,4-dichloromandelic



acid.[16] Demethylation occurs in the liver via glutathione S-methyl transferase and microsomal mono-oxygenase.[16] Pre-treatment with phenobarbital has been shown to induce microsomal demethylation and provide a protective effect against the acute toxic effects of **Dimethylvinphos** in rats.[16]

Visualizations Signaling Pathway of Acetylcholinesterase Inhibition



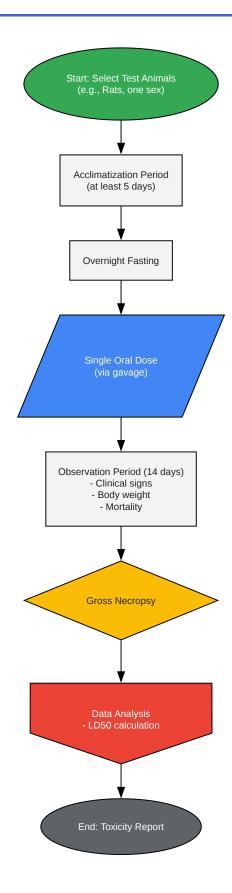
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Mechanism of Acetylcholinesterase Inhibition by **Dimethylvinphos**.

Experimental Workflow for Acute Oral Toxicity Study (OECD 425)



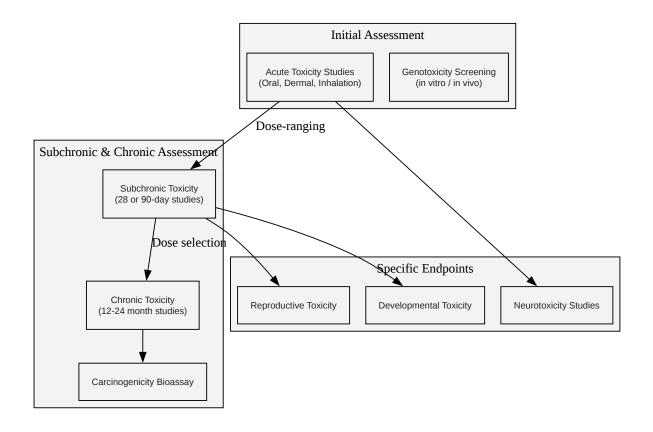


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Workflow for an Acute Oral Toxicity Study (OECD 425).



Logical Relationship of Toxicity Assessment



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Logical Progression of Toxicity Assessment Studies.

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